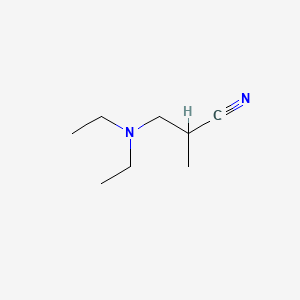
beta-(Diethylamino)isobutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-(Diethylamino)isobutyronitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative that contains a diethylamino group and a methyl group attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Diethylamino)isobutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanenitrile with diethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the diethylamino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
beta-(Diethylamino)isobutyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
beta-(Diethylamino)isobutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules and as a building block for the synthesis of biologically relevant compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of beta-(Diethylamino)isobutyronitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of biological targets or facilitate chemical transformations in synthetic applications.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-2-methylpropanenitrile: Similar structure but with dimethylamino group instead of diethylamino group.
3-(Diethylamino)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.
3-(Diethylamino)-2-methylbutanenitrile: Similar structure but with an additional carbon in the backbone.
Uniqueness
beta-(Diethylamino)isobutyronitrile is unique due to the presence of both diethylamino and nitrile functional groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
63145-01-7 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
3-(diethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
InChIキー |
LFAMJCGXIZVVRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C#N |
正規SMILES |
CCN(CC)CC(C)C#N |
同義語 |
eta-(diethylamino)isobutyronitrile DEABN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


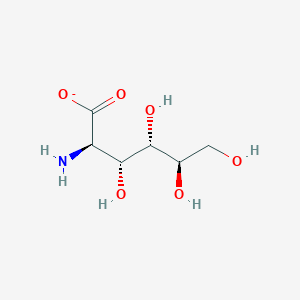
![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)
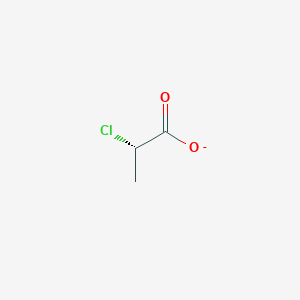


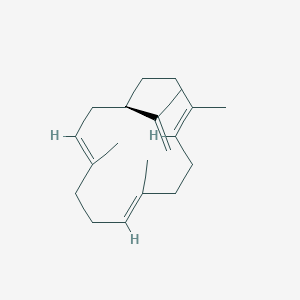

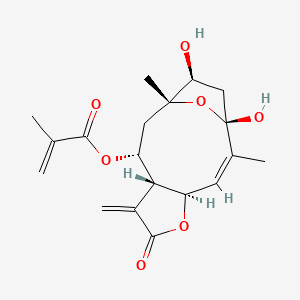

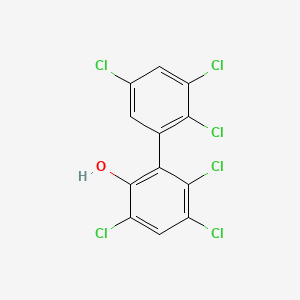

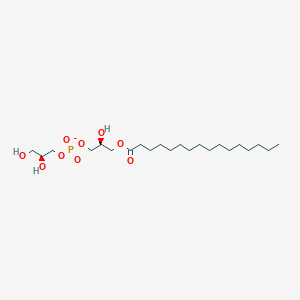

![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
